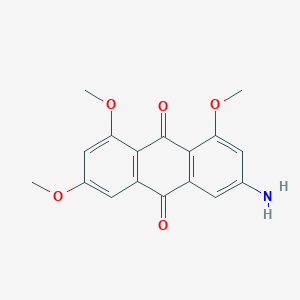

9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- est un dérivé de l'anthraquinone, une classe de composés connus pour leurs diverses applications dans les colorants, les pigments et les produits pharmaceutiques

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- implique généralement l'introduction de groupes amino et méthoxy sur le squelette de l'anthracènedione. Une méthode courante est la nitration de la 9,10-anthracènedione suivie d'une réduction pour introduire le groupe amino. Les groupes méthoxy peuvent être introduits par des réactions de méthylation en utilisant des réactifs comme le sulfate de diméthyle ou l'iodure de méthyle dans des conditions basiques .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse en plusieurs étapes à partir de l'anthraquinone facilement disponible. Le processus comprend des étapes de nitration, de réduction et de méthylation, optimisées pour une production à grande échelle afin d'assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir la structure de la quinone en dérivés d'hydroquinone.

Substitution : Les groupes amino et méthoxy peuvent participer à des réactions de substitution, permettant une fonctionnalisation ultérieure.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrogène en présence d'un catalyseur sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés de la quinone, tandis que la réduction peut produire des dérivés de l'hydroquinone .

Applications de la recherche scientifique

9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de colorants et de pigments.

Biologie : Investigué pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à s'intercaler dans l'ADN.

Médecine : Exploré pour ses propriétés antimicrobiennes et antivirales.

Industrie : Utilisé dans la production de colorants et comme réactif en chimie analytique.

Mécanisme d'action

Le mécanisme d'action de la 9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- implique son interaction avec les molécules biologiques. Dans la recherche anticancéreuse, il est connu pour s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. Les groupes méthoxy et amino du composé jouent un rôle crucial dans son affinité de liaison et sa spécificité .

Applications De Recherche Scientifique

9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA.

Medicine: Explored for its antimicrobial and antiviral properties.

Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism of action of 9,10-Anthracenedione, 3-amino-1,6,8-trimethoxy- involves its interaction with biological molecules. In anticancer research, it is known to intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Composés similaires

9,10-Anthracènedione, 1-amino-4-hydroxy- : Un autre dérivé avec des groupes hydroxyle et amino, connu pour son utilisation dans la synthèse de colorants.

9,10-Anthracènedione, 1,3-dihydroxy-2,7,8-triméthoxy-6-méthyl- : Un composé avec plusieurs groupes méthoxy et hydroxyle, utilisé dans diverses applications chimiques.

Unicité

9,10-Anthracènedione, 3-amino-1,6,8-triméthoxy- est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes amino et méthoxy la rend particulièrement précieuse en chimie médicinale pour le développement de nouveaux agents thérapeutiques .

Propriétés

Numéro CAS |

883125-70-0 |

|---|---|

Formule moléculaire |

C17H15NO5 |

Poids moléculaire |

313.30 g/mol |

Nom IUPAC |

3-amino-1,6,8-trimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C17H15NO5/c1-21-9-6-11-15(13(7-9)23-3)17(20)14-10(16(11)19)4-8(18)5-12(14)22-2/h4-7H,18H2,1-3H3 |

Clé InChI |

AEAARGZECLRCMR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)

![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)

![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)

![2-Ethyl-6-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B12596536.png)

![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)

![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)